XRP44X - 729605-21-4

XRP44X

Catalog Number: EVT-286168
CAS Number: 729605-21-4
Molecular Formula: C21H21ClN4O
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[4-(3-chlorophenyl)-1-piperazinyl]-(5-methyl-2-phenyl-3-pyrazolyl)methanone is a member of piperazines.

1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée

Compound Description: This compound is a TrkA kinase inhibitor. TrkA is implicated in various conditions including pain, cancer, inflammation, and neurodegenerative diseases. This specific inhibitor may hold therapeutic potential for these conditions [].

5-Chloro-3-methyl-4-[3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1-phenyl-1H-pyrazole

Compound Description: This compound is characterized by its unique structure, featuring a chain of fused hydrogen-bonded rings. This structural feature contributes to its distinct physicochemical properties [].

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives

Compound Description: This compound and its derivatives were synthesized and evaluated for their anti-inflammatory potential. The aminomethyl derivatives, specifically those with dimethylaminomethyl, diethylaminomethyl, and pyrrolidinomethyl moieties, demonstrated greater efficacy than the parent compound and diclofenac sodium, a standard anti-inflammatory drug [].

Overview

XRP44X is a novel compound recognized for its antitumor properties, particularly as a tubulin polymerization inhibitor. It is classified under the category of microtubule-targeting agents, specifically designed to disrupt microtubule dynamics, which is crucial for cell division. The compound's unique structure and mechanism of action position it as a promising candidate in cancer therapy.

Source and Classification

The development of XRP44X stems from ongoing research into small molecules that can effectively inhibit tumor growth by targeting microtubules. It belongs to a class of compounds known as colchicine binding site inhibitors, which interact with the same site on tubulin as colchicine, a well-known anti-cancer drug. XRP44X has shown potential in overcoming some limitations associated with traditional colchicine derivatives, providing a basis for its classification as an innovative therapeutic agent.

Synthesis Analysis

The synthesis of XRP44X involves several intricate steps that highlight its complex molecular architecture. The compound consists of four distinct rings: A-ring, B-ring, C-ring, and D-ring, connected by a carbonyl bond between the B-ring and C-ring.

  1. Synthetic Pathway:
    • Initial reactions often involve substituted aromatic aldehydes reacting with ethyl diazoacetate to form key intermediates.
    • The introduction of thiadiazole fragments has been explored to enhance the compound's biological activity.
    • Advanced synthetic strategies include the use of trimethylaluminum in the presence of arylpiperazines to yield final products with desired pharmacological profiles .
  2. Technical Details:
    • The synthesis typically employs techniques such as nucleophilic substitution and cyclization reactions, utilizing reagents like Lawesson’s reagent and triphenylphosphine for intermediate transformations .
Molecular Structure Analysis

The molecular structure of XRP44X is characterized by its four-ring system:

The presence of a carbonyl group between the B-ring and C-ring is crucial for its binding affinity to tubulin .

Data Representation

  • Molecular Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol
Chemical Reactions Analysis

XRP44X undergoes various chemical reactions that contribute to its synthesis and functionality:

  1. Reactions Involved:
    • Reaction of aromatic aldehydes with diazoacetates leads to the formation of key intermediates.
    • Subsequent reactions involve cyclization and functionalization steps that introduce necessary substituents for biological activity .
  2. Technical Details:
    • The use of hypervalent iodine reagents in synthesis promotes efficient transformations while minimizing side reactions.
    • Conditions such as temperature control (e.g., low temperatures for certain reactions) are critical for achieving high yields .
Mechanism of Action

The mechanism by which XRP44X exerts its antitumor effects primarily involves:

  1. Tubulin Interaction:
    • XRP44X binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .
  2. Biological Activity:
    • Studies have shown that XRP44X exhibits effective cytotoxic activity across various cancer cell lines at low nanomolar concentrations, highlighting its potency as a therapeutic agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited water solubility.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Exhibits reactivity typical of compounds containing carbonyl groups and heterocycles, allowing for further derivatization if needed.

Relevant Data

  • Melting point and boiling point data may vary based on specific synthesis conditions but are generally within expected ranges for similar compounds.
Applications

XRP44X holds significant promise in scientific research and clinical applications:

  1. Antitumor Therapy: Its primary application lies in cancer treatment due to its ability to inhibit tumor growth through microtubule destabilization.
  2. Research Tool: As a model compound, XRP44X serves as a basis for designing new analogues with improved efficacy or reduced side effects.
  3. Combination Therapies: Potential use in combination with other anticancer agents to enhance therapeutic outcomes.
Introduction to XRP44X as a Multifunctional Anticancer Agent

Historical Development and Discovery of XRP44X

XRP44X emerged from a pioneering high-throughput screening campaign conducted by Wasylyk and colleagues in 2008, designed to identify small molecules capable of inhibiting Ras/Erk-mediated activation of the Elk3 transcription factor. During this screening, XRP44X (then designated as an Elk3 pathway inhibitor) unexpectedly demonstrated potent microtubule-destabilizing properties alongside its transcriptional effects [1] [8]. This serendipitous discovery positioned XRP44X as a unique chemical scaffold with dual mechanisms of action – a rarity among targeted anticancer agents. Initial characterization revealed its nanomolar-range cytotoxicity against diverse cancer cell lines, including HUVEC, NIH3T3, HCT-116, and NIH3T3-Ki-Ras cells, with IC₅₀ values ranging from 2.2 nM to 4 nM [9]. Subsequent preclinical studies in mouse models demonstrated its efficacy in suppressing tumor growth and metastasis, sparking significant interest in its structural optimization and mechanistic characterization [5] [8].

Structural Classification Within Colchicine-Binding Site Inhibitors (CBSIs)

XRP44X belongs to the aryl pyrazole chemical class and functions as a colchicine-binding site inhibitor (CBSI), a category known for overcoming multidrug resistance associated with taxane and vinca alkaloid sites [1] [3]. Its core structure features a distinctive tetracyclic framework comprising four rings (A, B, C, D) linked by a critical ketone carbonyl group connecting the B and C rings. This carbonyl forms an essential hydrogen bond with the amide nitrogen of Alaβ317 in tubulin, anchoring the molecule within the binding pocket [1] [3].

  • Ring A (Phenyl Ring): Engages the hydrophobic P-1 pocket, forming van der Waals interactions with residues Lysβ254 and Leuβ248.
  • Ring B (Pyrazole/Pyrazole Replacement): The original pyrazole interacts with the P-2 pocket, forming hydrogen bonds with Asnβ258 and Lysβ352. This ring is the primary site for bioisosteric replacement in analogue development.
  • Ring C (Piperazine Ring): Provides structural flexibility and connects to the D-ring. Modifications here often focus on aryl substituents influencing potency.
  • Ring D (Substituted Phenyl Ring): Extends into the hydrophobic P-3 pocket (residues Leuβ242, Leuβ252, Cysβ241), with substitutions modulating hydrophobic interactions [1] [3] [4].

Molecular docking studies reveal that XRP44X binds within a domain subdivided into three pockets (P-1, P-2, P-3), leveraging both hydrogen bonding and hydrophobic interactions for high-affinity tubulin binding [1] [3]. The structural simplicity and modularity of XRP44X, compared to complex natural products like colchicine, have facilitated extensive medicinal chemistry efforts, primarily focused on modifying the B-ring heterocycle while preserving the crucial A-B-C-D core and ketone linker.

Table 1: Key Structural Analogues of XRP44X Developed via B-Ring Modification

B-Ring HeterocycleRepresentative CompoundKey Structural FeaturesReported Antiproliferative Activity (IC₅₀)Tubulin Polymerization IC₅₀
1,2,3-Triazole7p5-aryl-4-(4-arylpiperazine-1-carbonyl), R1=2-Cl~5-52 nM (SGC-7901, A549, HT-1080)2.06 µM
1,2,3-Thiadiazole165-aryl-4-(4-arylpiperazine-1-carbonyl)Sub-µM range (Multiple lines)Comparable to CA-4
1,2,4-Triazole6e5-methyl-4-aryl-3-(4-arylpiperazine-1-carbonyl)0.403 µM (HeLa)Significant inhibition observed

Dual Targeting Mechanisms: Microtubule Dynamics and Transcriptional Regulation

XRP44X exerts its potent anticancer effects through a multifaceted mechanism combining direct tubulin disruption with transcriptional modulation and immune stimulation, setting it apart from conventional microtubule-targeting agents.

Microtubule Destabilization and Cellular Consequences:

XRP44X potently inhibits tubulin polymerization by binding to the colchicine site, with effects comparable to combretastatin A-4 (CA-4). This binding triggers a cascade of cellular events:

  • Microtubule Network Disruption: Immunofluorescence studies confirm complete disintegration of structured microtubules in treated cells [1] [4].
  • Cell Cycle Arrest: Like CA-4, XRP44X induces profound G2/M phase arrest by preventing mitotic spindle assembly, a hallmark of microtubule disruptors. Prolonged arrest often culminates in apoptosis [1] [4] [6].
  • Mitochondrial Apoptosis Induction: Treatment activates intrinsic apoptosis, characterized by increased Bax/Bcl-2 ratio, caspase activation (particularly caspase-9 and caspase-3), PARP cleavage, loss of mitochondrial membrane potential, and elevated reactive oxygen species (ROS) leading to oxidative stress [1] [3].

Transcriptional Regulation via Elk3 Inhibition:

Beyond tubulin, XRP44X's primary identified transcriptional target is the ETS-family transcription factor Elk3 (Net/SAP-2). Elk3 is a downstream effector of the Ras-Erk pathway, implicated in angiogenesis, tumor progression, invasion, and epithelial-mesenchymal transition (EMT) [5] [8].

  • XRP44X (IC₅₀ ~10 nM for Ras-induced transcription) inhibits growth factor (e.g., FGF-2)-induced phosphorylation and activation of Elk3 by disrupting signaling upstream of Ras [9] [5].
  • In vivo, tumors from XRP44X-treated mice show reduced expression of genes harboring Elk3-binding motifs in their promoters, decreased Elk3 protein levels, and reduced phosphorylated (active) Elk3, suggesting that Elk3 inhibition contributes significantly to its anti-tumor and anti-metastatic efficacy [5] [8].

Immunomodulation via NK Cell Activation:

A remarkable and distinct facet of XRP44X's activity is its ability to enhance Natural Killer (NK) cell cytotoxicity:

  • XRP44X stimulates interferon-gamma (IFN-γ) production in NK-92MI cells without inducing significant NK cell apoptosis or cell cycle impairment [6] [10].
  • The JNK signaling pathway is rapidly activated in NK cells upon XRP44X exposure. JNK activation is crucial for microtubule organizing center (MTOC) polarization and granule release towards target cells, directly linking microtubule effects to enhanced cytotoxic function [6] [10].
  • This NK cell potentiation provides a compelling rationale for exploring XRP44X in combined chemo-immunotherapy approaches, leveraging its direct cytotoxic effects alongside immune stimulation [6].

Table 2: Summary of XRP44X's Multimodal Anticancer Mechanisms

Mechanistic DomainPrimary Target/EffectKey Downstream ConsequencesFunctional Outcome
Microtubule DynamicsTubulin (Colchicine site)Microtubule depolymerization, Mitotic spindle disruptionG2/M cell cycle arrest, Apoptosis (Caspase activation, ROS ↑, Bax/Bcl-2 ↑)
Transcriptional RegulationElk3 phosphorylation (Ras/Erk pathway)Inhibition of Elk3 target genes (Angiogenesis, Invasion, EMT)Suppressed tumor growth & metastasis, Anti-angiogenesis
Immune ModulationNK cell JNK signalingJNK phosphorylation, IFN-γ production, MTOC polarizationEnhanced NK cell cytotoxicity against cancer cells

The convergence of these three distinct yet potentially interconnected mechanisms – direct cytotoxicity via tubulin disruption, transcriptional repression of oncogenic pathways via Elk3 inhibition, and immune potentiation via NK cell activation – underpins XRP44X's status as a truly multifunctional anticancer agent. This unique profile offers significant advantages for overcoming drug resistance and provides a robust foundation for developing next-generation analogues with improved pharmacological properties [1] [5] [6]. Research continues to elucidate potential crosstalk between these pathways, particularly how microtubule disruption influences signaling and immune cell function.

Properties

CAS Number

729605-21-4

Product Name

XRP44X

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3

InChI Key

NPHPNBGYPKBDDB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

XRP44X; XRP-44X; XRP 44X; XRP-44-X; XRP 44 X;

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.